N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide
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Overview
Description
N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide is a complex organic compound characterized by its multiple methyl and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Nitration and Reduction: Starting with a suitable aromatic compound, nitration is performed to introduce nitro groups, followed by reduction to form amines.
Sulfonation: The amine groups are then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide.
Methylation: Methylation of the aromatic rings and amine groups is achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling Reactions: The final step involves coupling reactions to attach the N-methylphenylsulfonamido and p-tolyl groups under controlled conditions, often using catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert sulfonamides to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, making these compounds candidates for drug development.
Medicine
Medicinally, compounds with similar structures are investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of sulfonamide groups is particularly significant in the design of pharmaceuticals.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding and hydrophobic interactions within the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-phenylsulfonamides: These compounds share the sulfonamide group but differ in the substitution pattern on the aromatic rings.
Tolylsulfonamides: Similar in having the tolyl group but may lack the methylation pattern seen in the target compound.
Trimethylbenzenesulfonamides: These compounds have similar methylation but different sulfonamide substitutions.
Uniqueness
N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide is unique due to its specific combination of methylation and sulfonamide groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[benzenesulfonyl(methyl)amino]-N,2,4-trimethyl-N-(4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-17-11-13-20(14-12-17)24(4)31(28,29)23-16-22(18(2)15-19(23)3)25(5)30(26,27)21-9-7-6-8-10-21/h6-16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLGDMPZNWVRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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